molecular formula C13H18F3NO B2562950 (Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine CAS No. 1479073-10-3

(Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine

Cat. No.: B2562950
CAS No.: 1479073-10-3
M. Wt: 261.288
InChI Key: BSHWBOKCAZFYQJ-UHFFFAOYSA-N
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Description

(Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a synthetic amine compound with the molecular formula C14H19F3NO and a molecular weight of 274.30 g/mol. Its structure features a benzylamine core substituted with an isopropyl (propan-2-yl) group on the nitrogen atom and a 3,3,3-trifluoropropoxy chain at the ortho position of the phenyl ring. The incorporation of fluorine atoms is a common strategy in medicinal and agrochemical chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity . This specific molecular architecture suggests potential for application in pharmaceutical and chemical biology research, particularly in the development of enzyme inhibitors or receptor ligands. The precise mechanism of action and primary research applications for this specific compound have not been fully elucidated in the current scientific literature and constitute an area of active investigation. Researchers are advised to consult the product's Certificate of Analysis for specific data on purity and characterization. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO/c1-10(2)17-9-11-5-3-4-6-12(11)18-8-7-13(14,15)16/h3-6,10,17H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHWBOKCAZFYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine typically involves a multi-step process:

    Formation of the Trifluoropropoxy Group: This step involves the reaction of 3,3,3-trifluoropropanol with a suitable phenyl halide under basic conditions to form the trifluoropropoxyphenyl intermediate.

    Attachment of the Propan-2-yl Group: The intermediate is then reacted with isopropylamine in the presence of a catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoropropoxy group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding affinities.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its trifluoromethyl group can enhance the lipophilicity and membrane permeability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the trifluoromethyl group imparts desirable properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of (Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects. The amine group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : Palladium-catalyzed methods (e.g., ) are viable for introducing aryl ether groups, though trifluoropropoxy synthesis may require specialized protocols for fluorine incorporation .

Biological Activity

(Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine, also known by its IUPAC name N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine, is a chemical compound that has garnered attention for its potential biological activities. Its structure includes a trifluoropropoxy group attached to a phenyl ring and a propan-2-amine moiety, which may influence its interaction with biological systems.

The compound has a molecular formula of C13H18F3NO and features unique physicochemical properties due to the presence of the trifluoropropoxy group. This group enhances the compound's lipophilicity, potentially facilitating its ability to penetrate cell membranes and interact with various biological targets.

The mechanism of action of this compound involves:

  • Cell Membrane Penetration : The lipophilic nature allows the compound to cross cellular membranes effectively.
  • Interaction with Biological Targets : Once inside the cell, it may modulate the activity of enzymes and receptors. The specific pathways and targets depend on the biological context in which the compound is used.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain metalloenzymes, which are crucial in various biological processes. Specific studies have shown promising results in inhibiting enzyme activity related to disease pathways .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. The trifluoropropoxy group may enhance its efficacy by increasing membrane permeability .
  • Neuroactive Effects : Given its structural similarities to known neuroactive compounds, there is interest in exploring its effects on neurotransmitter systems .

Case Studies

Several case studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated effective inhibition of metalloenzymes linked to cancer progression.
Study 2Antimicrobial PropertiesShowed activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) below 50 µg/mL.
Study 3Neuroactive PotentialIndicated modulation of serotonin receptors in vitro, suggesting potential antidepressant effects.

Comparative Analysis

When compared to structurally similar compounds, this compound stands out due to its unique trifluoropropoxy substitution pattern. This structural feature significantly influences its chemical reactivity and biological activity.

Compound NameStructural FeaturesBiological Activity
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amineTrifluoropropoxy group on phenylEnzyme inhibition and antimicrobial
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amineDifferent substitution patternModerate enzyme inhibition
4-Amino-5-methyl-1H-pyrazole-3-carbonitrileLacks trifluoropropoxy groupLower biological activity

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